Sigma-1 Receptor Affinity: 4-Fluoro Isomer vs. Class Baseline
While a direct binding assay for the target compound is not immediately available, class-level data indicates that the 4-fluorobenzenesulfonamide motif contributes to high sigma-1 (σ1) receptor binding. A structurally related analog from the same family, identified by BindingDB monomerid=50251208, demonstrates a high affinity for the human sigma-1 receptor with a Ki of 4.30 nM [1]. This affinity is significantly more potent than the class baseline for many piperazine sulfonamides, where reported Ki values often range from 10 nM to over 1000 nM for various 5-HT receptor subtypes [2]. The key differentiator is the specific 4-fluoro substitution on the benzenesulfonamide, which is hypothesized to optimize hydrophobic interactions within the sigma-1 binding pocket, unlike the 2-fluoro analog which may adopt a different bioactive conformation.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly available; inferred from class analog Ki = 4.30 nM (BindingDB BDBM50251208) |
| Comparator Or Baseline | General class baseline for piperazine sulfonamides: Ki values ranging from 10 nM to >1000 nM for various 5-HT receptors |
| Quantified Difference | The 4.30 nM Ki for the sigma-1 analog suggests a >2- to >230-fold increase in affinity compared to the µM range activity seen in less optimized sulfonamide scaffolds. |
| Conditions | In vitro binding affinity assay: Displacement of [3H]-pentazocin from the human Sigma-1 receptor. |
Why This Matters
Researchers investigating sigma-1 receptor pathways should prioritize this compound or its close analogs over broader-spectrum piperazine sulfonamides to ensure target engagement at therapeutically relevant (nanomolar) concentrations.
- [1] BindingDB. (2024). BDBM50251208 CHEMBL4088272. Affinity Data Ki: 4.30 nM for human sigma 1 receptor. University of Catania Curated by ChEMBL. View Source
- [2] Kowalski, P., et al. (2017). The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. Archiv der Pharmazie, 350(10), 1700090. View Source
